molecular formula C24H21NO2 B13754305 1H-Indole-3-propionic acid, 2-(diphenylmethyl)- CAS No. 53924-31-5

1H-Indole-3-propionic acid, 2-(diphenylmethyl)-

Cat. No.: B13754305
CAS No.: 53924-31-5
M. Wt: 355.4 g/mol
InChI Key: RPABWLHQMXVQFR-UHFFFAOYSA-N
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Description

3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the indole derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

CAS No.

53924-31-5

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-benzhydryl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H21NO2/c26-22(27)16-15-20-19-13-7-8-14-21(19)25-24(20)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,23,25H,15-16H2,(H,26,27)

InChI Key

RPABWLHQMXVQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4N3)CCC(=O)O

Origin of Product

United States

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